molecular formula C18H18FN5O B2564785 5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-17-2

5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

货号: B2564785
CAS 编号: 899973-17-2
分子量: 339.374
InChI 键: QQYKQTJWQDTOBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a 4-fluorobenzyl group at position 1, and a carboxamide moiety linked to a 3,4-dimethylphenyl group. It is structurally analogous to GSK1010702A, a known inhibitor of SOS-dependent DNA repair pathways, and shares similarities with other triazole carboxamides explored for antimicrobial and anticancer applications . The compound was previously listed as a discontinued product by CymitQuimica, reflecting challenges in commercial availability despite its research relevance .

属性

IUPAC Name

5-amino-N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-11-3-8-15(9-12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYKQTJWQDTOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antifungal properties. The unique structure of this compound incorporates an amino group, a dimethylphenyl moiety, and a fluorobenzyl substituent, which collectively enhance its pharmacological potential.

  • Molecular Formula : C₁₈H₁₈FN₅O
  • Molecular Weight : 339.374 g/mol
  • CAS Number : 899973-17-2

Biological Activity Overview

Research indicates that compounds with a triazole core exhibit a broad spectrum of biological activities. The specific activities of this compound include:

  • Anticancer Activity : Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, related compounds have shown significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Triazole compounds often demonstrate antibacterial and antifungal activities. The presence of the fluorobenzyl group may enhance these properties by improving the compound's interaction with microbial targets.

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The specific interactions of this compound with microbial enzymes could provide insights into its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar triazole compounds:

Compound NameStructural FeaturesBiological Activity
5-amino-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideContains methoxy groupAntimicrobial and anticancer activity
5-amino-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamideFluoro-substituted phenyl groupAnticancer properties
5-amino-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamideMethyl-substituted phenyl groupNeuroprotective effects

The mechanisms through which triazole compounds exert their biological effects are varied and complex. They may involve:

  • Inhibition of Enzymatic Activity : Many triazoles act by inhibiting key enzymes involved in cell proliferation and survival in cancer cells.
  • DNA Interaction : Some derivatives have demonstrated the ability to interact with DNA and induce apoptosis in cancer cells.

科学研究应用

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds with a similar triazole scaffold have shown effectiveness against various cancer cell lines. The 5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is hypothesized to enhance these effects due to the presence of both the amino group and the aromatic substituents which may facilitate interactions with biological targets.

  • Case Study : A study evaluating triazole derivatives reported that certain modifications led to improved antiproliferative activities against breast and lung cancer cells. The incorporation of bulky substituents like the dimethylphenyl group is believed to enhance binding affinity to target proteins involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth.

  • Case Study : In a comparative study of various triazole derivatives, it was found that compounds with fluorobenzyl substitutions demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine is thought to enhance lipophilicity, aiding in membrane penetration .

Enzyme Inhibition

Triazole derivatives have been explored as enzyme inhibitors, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's.

  • Research Findings : A recent study highlighted that similar triazole compounds exhibited potent inhibition of AChE with IC50 values significantly lower than those of established drugs like donepezil. This suggests that this compound could potentially serve as a lead compound for developing new treatments for cognitive disorders .

Table of Biological Activities

Activity TypeCompound StructureIC50 Values (µM)Reference
Anticancer5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)Varies by cell line
Antimicrobial5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)3.12 (S. aureus)
AChE InhibitionSimilar triazole derivatives<0.03

相似化合物的比较

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of triazole carboxamides are highly dependent on substituent variations. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 1-(4-fluorobenzyl), N-(3,4-dimethylphenyl) 353.38 SOS response inhibition; antimicrobial
Compound A 1-(3-chlorobenzyl), N-(4-fluorobenzyl) 374.80 Not explicitly reported; structural similarity suggests antimicrobial potential
Compound B 1-benzyl, N-(4-methoxyphenyl) 323.34 Antifungal; antiproliferative (inferred from analogues)
GSK1010702A 1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl), N-(3,4-dimethylphenyl) 437.46 SOS response inhibition; antibacterial
CAI 1-(4'-chlorobenzoyl-3,5-dichlorobenzyl), N-unsubstituted 438.68 Calcium influx inhibition; cytostatic (anticancer)
Compound E 1-(4-methylphenyl), N-(2,5-dichlorophenyl) 376.25 Antiproliferative (renal cancer RXF 393: GP = -13.42%)

Key Observations :

Aromatic Amide Substituents: The 3,4-dimethylphenyl group in the target compound and GSK1010702A may optimize steric interactions with bacterial SOS response proteins, while dichlorophenyl (Compound E) or methoxyphenyl (Compound B) groups shift activity toward anticancer or antifungal targets .

Pharmacological Diversity :

  • The target compound and GSK1010702A focus on bacterial resistance mechanisms , whereas CAI and Compound E exhibit anticancer activity via calcium influx inhibition or direct antiproliferative effects .

常见问题

Basic Research Questions

Q. What synthetic pathways are commonly employed to produce 5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of triazole derivatives typically involves multi-step reactions. For analogous compounds, a key step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core . Precursors such as 4-fluorobenzyl azide and substituted isocyanides are condensed to form intermediates, followed by purification via column chromatography. Intermediate characterization relies on techniques like 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups and regioselectivity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in related triazole-pyrazole hybrids . For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) and elemental analysis (C, H, N) are essential. Thermal stability can be evaluated using differential scanning calorimetry (DSC), while solubility profiles are determined via shake-flask methods in buffers of varying pH .

Q. What are the primary biological targets and mechanisms of action reported for this compound?

  • Methodological Answer : Triazole-carboxamide derivatives often target enzymes involved in inflammation or cell proliferation. For example, structurally similar compounds inhibit cyclooxygenase-2 (COX-2) by competitively binding to its active site, as shown in enzyme-linked immunosorbent assays (ELISA) and molecular docking studies . Other targets include kinases (e.g., EGFR) and histone deacetylases (HDACs), validated via Western blotting and enzymatic inhibition assays .

Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, stability) for in vitro studies?

  • Methodological Answer : A tiered approach is recommended:

  • Solubility : Use equilibrium solubility assays in PBS, DMSO, and simulated biological fluids.
  • Stability : Perform accelerated degradation studies under varying temperatures, pH, and light exposure, analyzed via LC-MS .
  • Lipophilicity : Measure logP values using shake-flask or chromatographic methods (e.g., HPLC with a C18 column) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yield and scalability for this compound?

  • Methodological Answer : Response Surface Methodology (RSM) with central composite design (CCD) is effective. Key factors include reaction temperature, catalyst loading, and solvent polarity. For example, a 3k^k factorial design can identify optimal conditions for CuAAC reactions, minimizing side products. Computational tools like Gaussian or ORCA aid in transition-state modeling to refine reaction parameters .

Q. How should researchers resolve contradictions in reported enzyme inhibition data (e.g., COX-2 vs. HDAC selectivity)?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., substrate concentration, cofactors). Validate findings using orthogonal assays:

  • COX-2 : Compare colorimetric (PGDH-coupled) and fluorogenic assays.
  • HDACs : Use fluorometric kits (e.g., BPS Bioscience) with recombinant isoforms.
  • Apply structure-activity relationship (SAR) analysis to identify substituents influencing selectivity, such as fluorobenzyl vs. dimethylphenyl groups .

Q. What computational strategies are effective for predicting target interactions and off-target risks?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) combined with docking (AutoDock Vina) can model binding modes. Pharmacophore mapping (Schrödinger Phase) identifies critical interaction points (e.g., hydrogen bonds with COX-2 Arg120). Off-target profiling via SwissTargetPrediction or SEA databases reduces false positives .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

  • Methodological Answer : Systematic SAR involves:

  • Core modifications : Replace the triazole ring with tetrazole or oxadiazole to assess rigidity effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzyl moiety to enhance metabolic stability.
  • Bioisosteres : Replace the carboxamide with sulfonamide for improved solubility.
    Validate changes using in vitro cytotoxicity (MTT assay) and pharmacokinetic studies (e.g., microsomal stability) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。